Head-to-Head Kinase Selectivity: BDP9066 vs. BDP5290 — Quantified MRCK-over-ROCK Discrimination
BDP9066 demonstrates >100-fold selectivity for MRCKβ over ROCK1 and ROCK2, a critical differentiation from the first-generation inhibitor BDP5290, which potently inhibits both ROCK and MRCK isoforms . BDP5290 exhibits IC₅₀ values of 5 nM against ROCK1, 50 nM against ROCK2, 10 nM against MRCKα, and 100 nM against MRCKβ, resulting in a ROCK1/MRCKβ selectivity ratio of approximately 20-fold in favor of ROCK1 [1]. In contrast, BDP9066 shows the inverse selectivity pattern, favoring MRCK inhibition while largely sparing ROCK kinases [2].
| Evidence Dimension | Kinase selectivity ratio (fold-selectivity for MRCK over ROCK) |
|---|---|
| Target Compound Data | BDP9066: >100-fold selective for MRCKβ over ROCK1/ROCK2 |
| Comparator Or Baseline | BDP5290: IC₅₀ ROCK1 = 5 nM, ROCK2 = 50 nM, MRCKα = 10 nM, MRCKβ = 100 nM (~0.1-fold selectivity for MRCK over ROCK1) |
| Quantified Difference | >100-fold difference in MRCK/ROCK selectivity between BDP9066 and BDP5290 |
| Conditions | In vitro kinase inhibition assays; MRCKβ and ROCK1/ROCK2 enzymatic activity |
Why This Matters
This quantified selectivity difference determines whether experimental results reflect MRCK-specific biology versus confounding ROCK-mediated effects—a critical consideration for pathway validation and target deconvolution studies.
- [1] Adooq Bioscience. BDP5290 IC₅₀ values: ROCK1 5 nM, ROCK2 50 nM, MRCKα 10 nM, MRCKβ 100 nM. View Source
- [2] Unbekandt M, et al. Cancer Res. 2018;78(8):2096-2114. Supplemental Table 2: BDP9066 selectivity in vitro. View Source
